molecular formula C10H10ClN B1489972 5-Ethynylindoline hydrochloride CAS No. 2097953-06-3

5-Ethynylindoline hydrochloride

Cat. No. B1489972
M. Wt: 179.64 g/mol
InChI Key: LEXVAFRWVLICOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynylindoline hydrochloride, also known as 5-EIH, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indoline family and is a non-toxic, water-soluble compound with a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis Enhancements and Green Chemistry

  • Efficient Synthesis of Ethynylindolines : Research by Fu et al. (2011) demonstrates an environmentally friendly method for synthesizing 3-hydroxy-3-ethynylindolin-2-ones via direct alkynylation of isatins. This process, catalyzed by NHC–Ag complexes, highlights a significant rate enhancement facilitated by water in an aqueous heterogeneous system, marking a notable advancement in green chemistry and synthesis efficiency Fu et al., 2011.

Analytical Applications

  • Pharmaceutical Analysis : The work of Burykin et al. (2014) showcases the use of capillary zone electrophoresis and gas chromatography for analyzing pharmaceutical preparations. Although the primary focus was on Afobazol, the methodologies could be adapted for compounds like 5-Ethynylindoline hydrochloride, offering precise quantification of active components and potential impurities Burykin et al., 2014.

Chemical Transformations and Derivatives

  • Novel Compound Synthesis : Gao Wen-ta (2015) reports on the transformation of 4-ethylaniline into various ethylindole derivatives, including 5-ethyllindolin-2-one. This research outlines a pathway for creating structurally novel indoles through acylation and N-alkylation, expanding the chemical repertoire and potential applications of ethynylindoline derivatives Gao Wen-ta, 2015.

Cytotoxic Agents and Kinase Inhibitors

  • Cytotoxic Activity and Kinase Inhibition : Prathima et al. (2018) developed 3-hydroxy-3-ethynylindolin-2-one derivatives evaluated for in vitro cytotoxic activity against cancer cell lines. Their study found that certain derivatives could inhibit Akt kinase activity, suggesting potential applications in cancer therapy Prathima et al., 2018.

properties

IUPAC Name

5-ethynyl-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h1,3-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXVAFRWVLICOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylindoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.